7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde
Overview
Description
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde is a derivative of 7-(diethyl)aminocoumarin (DAC). It has been studied for its use in crystal engineering . The presence of a 7-diethylamino group enhances solubility through its conformational flexibility . It has also been used for labelling synthetic peptides for high-throughput detection .
Synthesis Analysis
The synthesis of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde and its derivatives has been reported in several studies . For instance, a Schiff-base-bridged derivative of 7-(diethyl)aminocoumarin (DAC) was synthesized for a comparative crystallographic analysis .Molecular Structure Analysis
The molecular structure of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde has been analyzed in several studies . For example, a high-resolution crystal structure of Pv NMT bound to a representative selective hybrid compound reveals a unique binding site architecture .Chemical Reactions Analysis
The chemical reactions involving 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde have been studied . For instance, it was found that the absorption wavelength range of DMC coincides with the emission wavelength range of PPO .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde have been analyzed . For instance, it was found that 7-Diethylamino-4-methylcoumarin (DMC) displays high fluorescence, a high quantum yield in the visible region, and excellent light stability .Scientific Research Applications
Optical Fiber Technology
The compound is used in the fabrication of polymeric fiber doped with 7-(Diethylamino)coumarin, which is beneficial for new fiber optic light sources and optical amplifiers investigations due to its excellent optical properties in fluorescence spectrum .
Laser Dye Applications
It serves as a potential laser dye due to its luminescent properties, which are useful in various laser technologies .
Textile Industry
As an optical bleach, it is used in the textile industry to brighten fabrics and also in coatings for paper, labels, book covers, etc., to lighten plastics, resins, varnishes, and lacquers .
Metal Ion Detection
A new probe based on 7-diethylamino-4-hydroxycoumarin has been developed to selectively detect Al3+ metal ions via a colorimetric and fluorescence turn-on strategy over other metal ions .
Solid-state Photoluminescence
This compound has been explored for its solid-state photoluminescence properties and applications, exhibiting a special concentration-dependent emission effect .
Multi-stimuli Responsive Fluorescent Materials
It is part of an “all-in-one” type fluorescent conjugate that shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness .
properties
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15(4-2)12-6-5-10-7-11(9-16)14(17)18-13(10)8-12/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQSZPUCHJKWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970031 | |
Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde | |
CAS RN |
54711-39-6 | |
Record name | 7-Diethylamino coumarin-3-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054711396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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